N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (s, 1H, Pyrazole-H)
- δ 4.62 (dt, J = 47.5 Hz, 2H, -CH₂F)
- δ 3.91 (s, 3H, N-CH₃)
- δ 2.34 (s, 3H, C-CH₃)
¹³C NMR distinguishes between pyrazole carbons:
- C4 (bridgehead): δ 148.7 ppm
- C5 (methyl-substituted): δ 142.3 ppm
- Fluorinated CH₂: δ 83.2 ppm (d, J = 169 Hz)
Infrared Spectroscopy
Key vibrational modes (cm⁻¹):
Mass Spectrometry
ESI-MS shows characteristic fragmentation:
- m/z 251.3 [M+H]⁺
- Base peak at m/z 162.1 from loss of fluoroethylamine (-C₂H₄FNH₂)
- Isotopic pattern confirms single fluorine atom (1:0.32 ratio for M+1)
Comparative Analysis with Fluorinated Pyrazole Analogues
Structural variations among related compounds significantly impact physicochemical properties:
| Compound | Fluorine Position | LogP | Dipole Moment (D) |
|---|---|---|---|
| Target Compound | C2 of ethyl | 1.82 | 4.12 |
| 1-(3,5-Difluorophenyl)methyl derivative | Aromatic | 2.15 | 5.03 |
| 5-(Difluoromethyl)pyrazole | Adjacent to CH₃ | 1.64 | 3.88 |
| 4-Fluoro-1H-pyrazol-3-amine | Ring position 4 | 0.91 | 6.21 |
Key structural differentiators:
- Fluorine placement : Aliphatic vs. aromatic fluorination alters electronegativity gradients
- Methylene bridge : Enables conformational flexibility absent in non-bridged analogues
- Substituent synergy : Combined methyl/fluoroethyl groups create unique hydrophobic pockets
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-11(8-17(3)16-9)6-14-12-7-15-18(5-4-13)10(12)2/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
ZOQBWIKBXAOMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and methyl groups. Common reagents used in these reactions include pyrazole, methyl iodide, and fluoroethyl bromide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s uniqueness lies in its dual pyrazole framework and fluorine substitution. Below is a comparative analysis with similar compounds from the evidence:
Table 1: Structural and Functional Comparison
Discussion of Findings:
Fluorine Substitution: The target compound’s 2-fluoroethyl group may improve lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., N,N-dimethyl-1H-pyrazole-4-carboxamide) . However, the difluoroethyl group in ’s compound could offer greater metabolic resistance due to reduced susceptibility to oxidative cleavage .
Pyrazole Core Modifications :
Methodological Considerations
Structural Analysis Techniques
- X-ray Crystallography : Programs like SHELXL () are critical for refining crystal structures of such compounds, particularly to resolve fluorine’s electron density effects.
- Spectroscopy : Analogous compounds (e.g., ’s pyrazole derivatives) rely on NMR and IR for confirming amine and fluorine substituents.
Limitations
- No direct pharmacological or solubility data are available for the target compound. Comparisons are inferred from structural analogs and substituent chemistry.
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been investigated for their potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-parasitic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 197.23 g/mol. The structure features a pyrazole ring substituted with a dimethyl group and a 2-fluoroethyl side chain, which may influence its biological activity and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N5 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antiproliferative Effects
Research has indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that they can disrupt mTORC1 signaling pathways, which are crucial for cell growth and proliferation.
Case Study: mTORC1 Inhibition
In a study examining the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds reduced mTORC1 activity and promoted autophagy in MIA PaCa-2 pancreatic cancer cells. This suggests that similar pyrazole derivatives may possess anticancer properties through modulation of the mTOR pathway .
Antiparasitic Activity
Another significant aspect of the biological activity of pyrazole derivatives is their potential as antiparasitic agents. Specifically, compounds within this class have been investigated for their efficacy against Leishmania and Plasmodium species.
The mechanism of action involves the inhibition of key enzymes involved in the folate biosynthesis pathway in parasites, leading to disrupted DNA synthesis and cell division. This mode of action highlights the potential for developing new treatments for diseases like malaria and leishmaniasis.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antiproliferative | Cancer cell lines | Inhibition of mTORC1 signaling |
| Antiparasitic | Leishmania, Plasmodium | Inhibition of folate biosynthesis enzymes |
Structure-Activity Relationship (SAR)
Extensive SAR studies have been performed on pyrazole derivatives to identify key structural features that enhance biological activity. Modifications to the pyrazole ring or substituents have been shown to significantly affect potency and selectivity against various biological targets.
Pharmacokinetics and Toxicology
While specific data on the pharmacokinetics of this compound is limited, related compounds have demonstrated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Ongoing research aims to elucidate the toxicity profiles and therapeutic windows for these compounds.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine?
The synthesis of pyrazole derivatives often involves multi-step reactions, including alkylation, fluorination, and amine coupling. For this compound, critical factors include:
- Fluoroethyl Group Introduction : Fluorination at the 2-fluoroethyl position requires controlled conditions (e.g., inert atmosphere, low humidity) to avoid side reactions with moisture .
- Amine Coupling : Use of copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base can enhance coupling efficiency between pyrazole intermediates, as seen in analogous pyrazole-amine syntheses .
- Purification : Chromatographic methods (e.g., gradient elution with ethyl acetate/hexane) are essential to isolate the product from unreacted starting materials, particularly due to the compound’s polar substituents .
Q. Q2. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the 2-fluoroethyl group’s protons show distinct splitting patterns due to coupling with fluorine () . The methyl groups on the pyrazole ring typically resonate as singlets in H NMR .
- X-ray Crystallography : Crystallographic refinement using programs like SHELXL (v2015+) enables precise determination of bond lengths and angles. For example, the N–C bond lengths in pyrazole rings typically range from 1.33–1.37 Å, consistent with aromaticity .
Q. Q3. What preliminary assays are recommended to evaluate this compound’s biological activity?
- In Vitro Enzyme Inhibition : Screen against kinases or GPCRs due to pyrazole derivatives’ known interactions with these targets .
- Cytotoxicity Testing : Use cell lines (e.g., HEK293 or HeLa) to assess baseline toxicity, noting that fluorinated compounds may exhibit altered membrane permeability .
- Solubility Studies : Measure solubility in DMSO/PBS mixtures to guide dosing in downstream assays, as fluorine and methyl groups can reduce aqueous solubility .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Substituent Variation : Systematically modify substituents (e.g., replacing 2-fluoroethyl with chloroethyl or methoxyethyl) and compare bioactivity. For example, fluorinated analogs often show enhanced metabolic stability but may reduce solubility .
- Bioisosteric Replacement : Replace the pyrazole ring with imidazole or triazole cores to assess target-binding flexibility .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent changes with binding affinity to targets like cyclooxygenase-2 (COX-2), a common pyrazole target .
Q. Q5. How can conflicting data on this compound’s biological activity be resolved?
Conflicting results may arise from:
- Impurity Artifacts : Ensure purity (>95% by HPLC) to exclude off-target effects. For example, residual copper from coupling reactions can inhibit enzymes non-specifically .
- Assay Conditions : Standardize buffer pH and temperature; fluorinated compounds are sensitive to ionic strength .
- Target Selectivity : Profile activity across related targets (e.g., kinase panels) to identify cross-reactivity .
Q. Q6. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Challenges : Fluorine’s electronegativity can disrupt crystal packing. Use slow evaporation with mixed solvents (e.g., DCM/hexane) to improve crystal quality .
- Data Collection : High-resolution X-ray data (≤1.0 Å) is critical for resolving fluorine positions. Synchrotron sources are recommended for weak diffractors .
- Refinement : Use SHELXL’s restraints for fluorine atoms to mitigate disorder, as fluorine’s electron density can overlap with adjacent atoms .
Q. Q7. How can computational models predict this compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate parameters such as:
- LogP : Expected ~2.5–3.5 due to methyl and fluorine groups .
- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, enhancing half-life .
- Docking Studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Comparative Data and Methodological Insights
Q. Table 1: Impact of Substituents on Pyrazole Derivatives’ Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
